molecular formula C24H26N2O3S B2936629 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 903289-44-1

2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2936629
CAS No.: 903289-44-1
M. Wt: 422.54
InChI Key: APFUCNRVQITDMB-UHFFFAOYSA-N
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Description

The compound 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring linked to a complex ethylamine side chain. This side chain incorporates two distinct heterocyclic moieties: 1,2,3,4-tetrahydroisoquinoline (a bicyclic structure with a basic nitrogen atom) and thiophen-2-yl (a sulfur-containing aromatic ring).

Key structural attributes:

  • Benzamide core: The 2,4-dimethoxy substitution pattern may enhance solubility and metabolic stability compared to unsubstituted benzamides .
  • Heterocyclic components: The tetrahydroisoquinoline moiety provides a rigid, lipophilic scaffold, while the thiophene ring introduces π-π stacking capabilities.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-28-19-9-10-20(22(14-19)29-2)24(27)25-15-21(23-8-5-13-30-23)26-12-11-17-6-3-4-7-18(17)16-26/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUCNRVQITDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline derivative is synthesized separately, often starting from isoquinoline through hydrogenation and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the benzamide core with the tetrahydroisoquinoline derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or strong acids/bases.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of 2,4-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of tetrahydroisoquinoline derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on substituents, synthesis, and inferred properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target compound Benzamide 2,4-Dimethoxy; tetrahydroisoquinoline; thiophen-2-yl ~424.5 (estimated) Dual heterocyclic motifs; methoxy groups for solubility -
N-[2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]acetamide Acetamide Tetrahydroisoquinoline; thiophen-2-yl 300.42 Acetamide core; lacks methoxy groups
N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}benzamide Benzamide 3,4-Dimethoxy; benzylcarbamoyl ~555.6 (reported) Extended alkyl chain; dual benzamide/benzyl groups
4-Ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide Benzamide Ethoxy; methoxy-benzothiazole ~386.4 (reported) Benzothiazole substituent; ethoxy group

Key Observations :

  • Acetamide vs. Benzamide : The acetamide analogue (MW 300.42) lacks the methoxy groups and benzamide aromaticity, likely reducing π-π interactions and metabolic stability compared to the target compound.
  • Substituent Positioning : Compounds with 3,4-dimethoxy groups (e.g., ) exhibit enhanced electron-donating effects, which may influence receptor binding kinetics, whereas the target’s 2,4-dimethoxy arrangement could alter steric hindrance.
  • opioid receptors).

Comparison with Analogues :

  • details the synthesis of 1,2,4-triazole-thiones via hydrazinecarbothioamide intermediates, highlighting the importance of tautomerism (thione vs. thiol forms) in stabilizing products . This suggests that the target compound’s ethylamine linker may require precise reaction conditions to avoid competing N- or S-alkylation.
  • reports the use of BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagents for amide bond formation in tetrahydroisoquinoline derivatives, a method applicable to the target compound’s benzamide synthesis .
Spectroscopic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

  • IR Spectroscopy: The C=O stretch in benzamides typically appears at ~1660–1680 cm⁻¹ (cf. 1663–1682 cm⁻¹ in ). Tetrahydroisoquinoline N-H stretches are expected near 3150–3319 cm⁻¹ .
  • NMR Spectroscopy :
    • The 2,4-dimethoxy benzamide protons would resonate at δ 3.8–4.0 (OCH₃) and δ 6.4–7.2 (aromatic protons), consistent with dimethoxybenzamide derivatives .
    • Thiophene protons typically appear as multiplet signals at δ 7.0–7.5 .

Biological Activity

2,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound with potential pharmacological properties. Its unique structure combines a benzamide core with functional groups that suggest diverse biological activities. This article explores the biological activity of this compound based on available literature and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 458.59 g/mol. The compound features:

  • Benzamide core : Known for its role in various biological activities.
  • Tetrahydroisoquinoline moiety : Associated with neuroprotective and psychoactive effects.
  • Thiophene ring : Often linked to antimicrobial and anti-inflammatory properties.

Case Studies and Research Findings

Research involving similar compounds provides insights into the potential biological activity of this compound:

  • Antidepressant Activity : A study on tetrahydroisoquinoline derivatives showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of neurotransmitter systems.
  • Neuroprotective Studies : Research indicated that tetrahydroisoquinolines could protect neuronal cells from oxidative stress-induced damage. This suggests that the compound may have therapeutic potential in conditions like Alzheimer's disease.
  • Antimicrobial Studies : Compounds with thiophene rings have been documented to possess antimicrobial properties. A study demonstrated that derivatives exhibited activity against various bacterial strains, supporting the hypothesis that this compound may also exhibit similar effects .

Data Table of Related Compounds

Compound NameStructural FeaturesUnique Properties
3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamideBenzene ring with methoxy groups; tetrahydroquinoline derivativePotential antiarrhythmic properties
S33138A preferential antagonist of D3 dopamine receptorsExhibits potential antipsychotic properties
YM758Inhibitor of If current channelsUnder development for treating stable angina

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